molecular formula C11H16N4O5 B1521832 Ethyl 3-guanidino-4-methylbenzoate nitrate CAS No. 641569-96-2

Ethyl 3-guanidino-4-methylbenzoate nitrate

Cat. No. B1521832
M. Wt: 284.27 g/mol
InChI Key: YQMZYKJPGMVZJL-UHFFFAOYSA-N
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Description

Ethyl 3-guanidino-4-methylbenzoate nitrate is a chemical compound with the molecular formula C11H16N4O5 . It is known as a pharmaceutical intermediate, particularly in the synthesis of Nilotinib Hydrochloride .


Molecular Structure Analysis

The molecular weight of Ethyl 3-guanidino-4-methylbenzoate nitrate is 284.27 . The InChI Key, which is a unique identifier for chemical substances, is YQMZYKJPGMVZJL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 3-guanidino-4-methylbenzoate nitrate appears as a white crystalline powder . It is recommended to be stored in a cool, dry place .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their derivatives were synthesized and evaluated for their in vitro antitumor activity. These compounds show specificity towards certain cancer cell lines, highlighting the potential of structurally similar compounds for therapeutic applications (Klimova et al., 2012).

Antimicrobial Activity

  • New 2-diazo-benzimidazole derivatives and their metal complexes demonstrated significant antimicrobial activity against a range of bacterial and fungal strains. This suggests that compounds with benzimidazole derivatives can be potent antimicrobial agents (Murthy et al., 2012).

Analytical Methods

  • A method for the simultaneous determination of [15N]nitrate and [15N]nitrite enrichment and concentration in urine was developed using gas chromatography mass spectrometry. This technique could be useful for studying the metabolism of nitrogen-containing compounds, including guanidino derivatives (Tsikas et al., 2010).

Chemical Synthesis and Characterization

  • Ionic liquid 3-methyl-1-sulfonic acid imidazolium nitrate was designed as a reagent for the nitration of aromatic compounds. The study highlights innovative approaches to chemical synthesis and the functionalization of aromatic compounds, which could be relevant for synthesizing ethyl 3-guanidino-4-methylbenzoate nitrate (Zolfigol et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating it is harmful if swallowed . Precautionary measures include avoiding contact with skin and eyes and wearing protective gloves and eye protection .

properties

IUPAC Name

ethyl 3-(diaminomethylideneamino)-4-methylbenzoate;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2.HNO3/c1-3-16-10(15)8-5-4-7(2)9(6-8)14-11(12)13;2-1(3)4/h4-6H,3H2,1-2H3,(H4,12,13,14);(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQMZYKJPGMVZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C)N=C(N)N.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70657702
Record name Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-guanidino-4-methylbenzoate nitrate

CAS RN

641569-96-2
Record name Nitric acid--ethyl 3-[(diaminomethylidene)amino]-4-methylbenzoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70657702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-Carbamimidoylamino-4-methylbenzoate Nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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